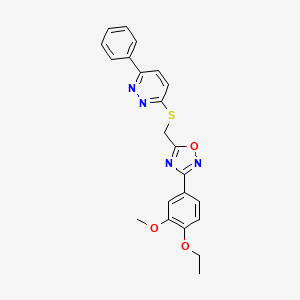

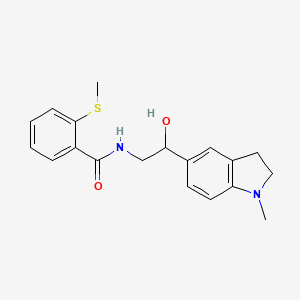

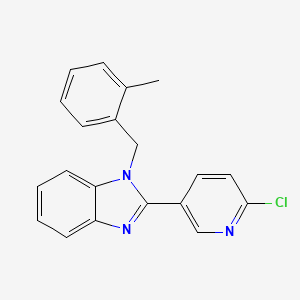

![molecular formula C18H21N3O B3019718 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one CAS No. 2034326-65-1](/img/structure/B3019718.png)

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazine . It’s related to a class of compounds known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-benzylidenemalononitriles and 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine . The reaction yields pyrazolo[1,5-a]pyrimidines in high yields up to 93% . The synthesis protocol involves the use of water as an environmentally friendly solvent, short reaction times, and a simple workup procedure .Molecular Structure Analysis

The molecular structure of similar compounds involves a 6,7-dihydropyrazolo[1,5-a]pyrazine skeleton . The structure of these compounds can be analyzed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds include condensation reactions and air oxidation . In some cases, the Biginelli reaction competes with the side process of the formation of pyrazolo[1,5-a]pyrimidines .科学研究应用

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against the hepatitis B virus (HBV). Researchers have identified a derivative called GYH2-18 , which contains the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton. GYH2-18 exhibits type II HBV capsid assembly modulation activity . Further studies have focused on optimizing its anti-HBV efficacy, cytotoxicity, and pharmacokinetic profiles.

HBV Capsid Assembly Modulators

The compound’s ability to modulate HBV capsid assembly is crucial for developing effective antiviral therapies. Researchers have synthesized derivatives of GYH2-18 and evaluated their anti-HBV activity. Notably, compounds 2f and 3k demonstrated excellent antiviral effects with low cytotoxicity and acceptable oral pharmacokinetics. Chiral separation revealed that the (6S)-cyclopropyl DPPC isomers were more active than their (6R)-counterparts .

Drug Design and Structure-Activity Relationship

Studies have explored the structure-activity relationship of this compound. Preliminary investigations include particle gel assays and molecular modeling to understand the interactions between the compound and its target. These findings guide the rational design of novel (6S)-cyclopropyl DPPC analogs for enhanced antiviral activity .

Prodrug Development

In another context, dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones have been considered as prodrugs. Specifically, cyclic derivatives have shown improved plasma exposure compared to acyclic counterparts. These cyclic compounds could serve as prodrugs for certain therapeutic applications, such as delivering bioactive payloads .

Synthetic Transformations

Researchers have explored the compound’s role as a basic substrate for synthetic transformations. Its unique structure makes it valuable for creating biologically active compounds. For instance, vasopressin analogs have been developed using related derivatives .

作用机制

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site on the receptor separate from the active site, influencing receptor activity indirectly. As a negative modulator, this compound decreases the receptor’s response to glutamate .

Biochemical Pathways

The mGluR2 receptor is involved in various biochemical pathways in the CNS. It plays a crucial role in modulating synaptic transmission and neuronal excitability by binding to glutamate . This receptor is also involved in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

Pharmacokinetics

The compound demonstrated poor pharmacokinetics with high in vivo clearance in mice . Its cyclic form showed improved plasma exposure . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be improved by modifying its structure .

Result of Action

The result of the compound’s action as a negative allosteric modulator of mGluR2 is a decrease in the receptor’s response to glutamate . This can lead to changes in synaptic transmission and neuronal excitability, potentially impacting various neurological disorders .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s structure can be affected by pH conditions, as it forms a cyclic structure under basic conditions and at pH 7.4 in phosphate buffer . This structural change can impact the compound’s pharmacokinetics and its interaction with its target .

属性

IUPAC Name |

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(9-6-14-4-2-1-3-5-14)20-10-11-21-16(13-20)12-17(19-21)15-7-8-15/h1-5,12,15H,6-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSFPJLKVFTZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

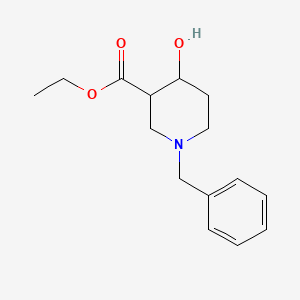

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)

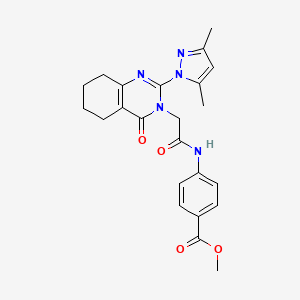

![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)

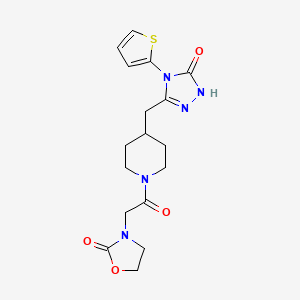

![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)

![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)

![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)